molecular formula C7H8FN B146951 3-Fluoro-2-methylaniline CAS No. 443-86-7

3-Fluoro-2-methylaniline

Cat. No.: B146951
CAS No.: 443-86-7
M. Wt: 125.14 g/mol
InChI Key: SLDLVGFPFFLYBM-UHFFFAOYSA-N
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Scientific Research Applications

3-Fluoro-2-Methyl-Aniline has several scientific research applications:

Safety and Hazards

3-Fluoro-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid .

Preparation Methods

The synthesis of 3-Fluoro-2-Methyl-Aniline can be achieved through several methods. One common approach involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally reduced to 3-Fluoro-2-Methyl-Aniline . Industrial production methods often involve similar multistep processes, utilizing various reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-Fluoro-2-Methyl-Aniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-Methyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules . Specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDLVGFPFFLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196111
Record name 3-Fluoro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-86-7
Record name 3-Fluoro-2-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-FLUORO-2-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction product when 3-fluoro-2-methylaniline reacts with N-chlorosuccinimide, and how was its structure confirmed?

A1: The primary reaction product is 4-chloro-3-fluoro-2-methylaniline. This regioisomer was isolated, and its structure was definitively determined using X-ray crystallography. Interestingly, the product was found to co-crystallize with succinimide, forming the compound C7H7ClFN·C4H5NO2. [] You can find the details of this study here:

Q2: Can this compound be used as a precursor in the synthesis of heterocyclic compounds with potential biological activity?

A2: Yes, this compound serves as a key starting material in the multi-step synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, a mutagen isolated from beef extract. [] This synthesis highlights the versatility of this compound as a building block for more complex molecules with potential biological relevance. You can explore the details of this synthesis here:

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